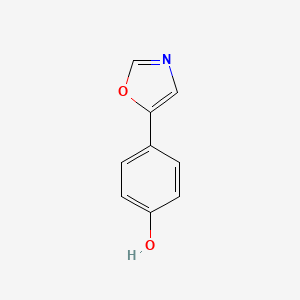

4-(1,3-Oxazol-5-YL)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-oxazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-3-1-7(2-4-8)9-5-10-6-12-9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJOJWMIGCSJKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693927 | |

| Record name | 4-(1,3-Oxazol-5-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-71-8 | |

| Record name | 4-(1,3-Oxazol-5-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1,3-Oxazol-5-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3-Oxazol-5-yl)phenol is a heterocyclic aromatic compound featuring a phenol group attached to an oxazole ring at the 5-position. The oxazole moiety is a five-membered heterocycle containing one oxygen and one nitrogen atom. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in numerous biologically active compounds and its utility as a versatile synthetic scaffold. This technical guide provides a comprehensive overview of the chemical identity, synthesis, and potential applications of this compound.

Chemical Identity and Properties

A clear definition of the molecule's chemical identity is crucial for research and development. The key identifiers and physicochemical properties of this compound are summarized below.

| Identifier | Value |

| CAS Number | 1128-71-8 |

| IUPAC Name | This compound |

| Alternate Name | Phenol, 4-(5-oxazolyl)- |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

Synthesis of this compound

The synthesis of 5-substituted oxazoles like this compound can be effectively achieved through the Van Leusen Oxazole Synthesis . This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.

Reaction Principle

The Van Leusen reaction is a powerful tool for the formation of the oxazole ring. The general mechanism involves the deprotonation of TosMIC by a base, followed by a nucleophilic attack on the aldehyde carbonyl group. The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole.

Experimental Protocol: Van Leusen Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound from 4-hydroxybenzaldehyde and tosylmethyl isocyanide (TosMIC).

Materials:

-

4-Hydroxybenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Methanol (MeOH) or another suitable solvent

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 equivalent) and tosylmethyl isocyanide (1.0 - 1.2 equivalents) in methanol.

-

Addition of Base: To the stirred solution, add potassium carbonate (2.0 - 2.5 equivalents).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: To the residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Logical Workflow for Van Leusen Synthesis

In-Depth Technical Guide to the Spectral Data of 4-(1,3-Oxazol-5-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-(1,3-Oxazol-5-yl)phenol, identified by the CAS number 1128-71-8. This document is intended to serve as a critical resource for researchers and professionals engaged in drug discovery and development, offering detailed information on its structural confirmation through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The structural integrity of this compound is confirmed through the following spectral data. These findings are crucial for its unambiguous identification and for understanding its chemical behavior in various experimental settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Note: Specific experimental NMR data for this compound is not publicly available in the searched resources. The tables are provided as a template for expected data based on the chemical structure.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule.

Table 3: IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | - |

Note: Specific experimental IR data for this compound is not publicly available in the searched resources. The table is provided as a template for expected data based on the chemical structure.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available | - | - |

Note: Specific experimental MS data for this compound is not publicly available in the searched resources. The table is provided as a template for expected data based on the chemical structure.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. These methodologies are standard in organic chemical analysis and are provided here for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: The spectrum is recorded on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, 16-32 scans are typically averaged, while for ¹³C NMR, several hundred to a few thousand scans may be required to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is acquired over the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from compound synthesis to structural elucidation using spectroscopic methods.

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

Navigating the Solubility Landscape of 4-(1,3-Oxazol-5-YL)phenol: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of its potential application. This technical guide focuses on 4-(1,3-Oxazol-5-YL)phenol, a molecule of interest due to its oxazole and phenol moieties, which are prevalent in many biologically active compounds. While specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its determination and application. We will cover the theoretical considerations for its solubility, detailed experimental protocols for its measurement, and the logical workflows where this data is critical.

Physicochemical Properties and Predicted Solubility Profile

The structure of this compound, featuring both a phenolic hydroxyl group and a heterocyclic oxazole ring, suggests a nuanced solubility profile. The phenol group can act as a hydrogen bond donor and acceptor, implying potential solubility in polar protic solvents. The oxazole ring, while containing heteroatoms, is aromatic and contributes to the overall planarity and potential for π-stacking interactions, which may favor solubility in certain organic solvents.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₇NO₂ | - |

| Molecular Weight | 161.16 g/mol | - |

| XlogP3 | 1.8 | Indicates a degree of lipophilicity, suggesting solubility in organic solvents. |

| Hydrogen Bond Donors | 1 | From the phenolic hydroxyl group. |

| Hydrogen Bond Acceptors | 2 | From the nitrogen and oxygen atoms in the oxazole ring and the phenolic oxygen. |

Note: These values are computationally predicted and should be confirmed by experimental data.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following protocols outline standard methods for determining the solubility of a compound like this compound.

Gravimetric Method for Equilibrium Solubility

This method is considered a gold standard for determining equilibrium solubility.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaking incubator or orbital shaker is recommended.

-

-

Separation of Undissolved Solute:

-

Allow the suspension to settle.

-

Carefully filter a known volume of the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precise volume of the clear, saturated filtrate to a pre-weighed container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula:

-

S (g/L) = (Mass of dried solute) / (Volume of filtrate used)

-

-

Table 2: Data Recording Template for Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Observations |

| Water | 25 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| Acetone | 25 | |||

| Dichloromethane | 25 | |||

| Tetrahydrofuran | 25 | |||

| Dimethyl Sulfoxide | 25 | |||

| n-Octanol | 25 |

Visualization of Experimental and Logical Workflows

To further clarify the processes involved in solubility determination and its application, the following diagrams are provided.

An In-depth Technical Guide on the Physicochemical and Biological Profile of Phenol-Substituted Oxazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their diverse pharmacological activities. The incorporation of a phenol group into an oxazole scaffold can lead to compounds with a wide range of biological functions, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This technical guide aims to provide a detailed overview of the crystallographic analysis, synthetic methodologies, and potential biological activities of phenol-substituted oxazole derivatives, using data from analogous structures to illustrate key concepts.

Crystallographic Analysis of Phenol-Containing Heterocyclic Compounds

The determination of the crystal structure of a compound through single-crystal X-ray diffraction is fundamental to understanding its three-dimensional arrangement of atoms in the solid state. This information is crucial for structure-activity relationship (SAR) studies and in silico drug design. While the specific crystal structure of 4-(1,3-Oxazol-5-YL)phenol is not available, the following tables summarize crystallographic data for structurally related compounds, providing insights into the expected structural parameters.

Table 1: Example Crystallographic Data for Related Phenolic Heterocycles

| Parameter | 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol[1] | 4-[1-Acetyl-3-(4-methoxyphenyl)-2-pyrazolin-5-yl]phenol[2] |

| Molecular Formula | C₁₄H₁₅BrN₂O₂S | C₁₈H₁₈N₂O₃ |

| Molecular Weight | 355.25 g/mol | 310.34 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| Unit Cell Dimensions | a = 12.026(2) Åb = 8.3448(17) Åc = 14.279(3) Åα = 90°β = 91.98(3)°γ = 90° | a = 8.7037(17) Åb = 15.673(3) Åc = 11.096(2) Åα = 90°β = 100.31(3)°γ = 90° |

| Volume (V) | 1432.1(5) ų | 1489.2(5) ų |

| Z | 4 | 4 |

| Temperature | 153 K | 113 K |

| Radiation | Mo Kα | Mo Kα |

| Density (calculated) | 1.648 Mg/m³ | 1.385 Mg/m³ |

| Reflections collected | 9876 | Not Reported |

| Independent reflections | 3848 | 3542 |

| Final R indices | R1 = 0.038, wR2 = 0.088 | R1 = 0.038, wR2 = 0.107 |

Experimental Protocols

General Synthesis of 5-Aryl-Substituted Oxazoles

The synthesis of 5-aryl-substituted oxazoles can be achieved through various methods. One of the most common is the van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[3]

Detailed Protocol:

-

To a solution of the aromatic aldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq) and potassium carbonate (1.5 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1,3-oxazole.

Crystallization

Single crystals suitable for X-ray diffraction can be grown by various methods, including slow evaporation, vapor diffusion, and slow cooling.

Protocol for Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to obtain a saturated or near-saturated solution.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container and allow the solvent to evaporate slowly at room temperature.

-

Monitor the container for the formation of single crystals over several days to weeks.

Biological Activity and Signaling Pathways

Derivatives of oxazole and the related isoxazole have been reported to exhibit a range of biological activities, with a notable focus on their potential as antitubercular agents.[4][5][6] These compounds often target enzymes essential for the survival of Mycobacterium tuberculosis.

For instance, some isoxazole derivatives have been identified as inhibitors of FadD32, a fatty acyl-AMP ligase crucial for mycolic acid synthesis in Mycobacterium tuberculosis.[5][6] Mycolic acids are major components of the mycobacterial cell wall, and their inhibition disrupts the integrity of this protective barrier.

The antitubercular activity of these compounds is typically evaluated in vitro against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentration (MIC) is determined to quantify their potency. Promising candidates may then be advanced to in vivo studies in animal models of tuberculosis.

Conclusion

While specific experimental data for this compound is not currently available, this guide provides a framework for understanding the key characteristics of this class of compounds. By examining the crystallographic data, synthetic methods, and biological activities of related phenol-substituted heterocycles, researchers can gain valuable insights for the design and development of novel therapeutic agents based on the oxazole scaffold. Further research is warranted to synthesize and characterize this compound to fully elucidate its physicochemical properties and biological potential.

References

- 1. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-[1-Acetyl-3-(4-methoxyphenyl)-2-pyrazolin-5-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimycobacterial activity of 4-[5-(substituted phenyl)-4, 5-dihydro-3-isoxazolyl]-2-methylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Identification of an Isoxazole Derivative as an Antitubercular Compound for Targeting the FadD Enzymes of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 4-(1,3-Oxazol-5-YL)phenol Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the early assessment of a compound's physicochemical, pharmacokinetic, and toxicological properties is paramount to mitigating late-stage attrition and reducing development costs. In silico, or computational, methods provide a rapid and cost-effective approach to profile novel chemical entities. This technical guide offers an in-depth analysis of the predicted properties of 4-(1,3-Oxazol-5-YL)phenol, a small molecule featuring a phenol and an oxazole moiety. The following sections present a comprehensive summary of its predicted physicochemical characteristics, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential biological activities, all generated using established computational models. Furthermore, this guide details the generalized experimental protocols for the validation of these in-silico predictions and provides visual workflows and potential signaling pathways to contextualize the predicted data.

Predicted Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of this compound were predicted using a variety of well-established in silico tools. The data presented in the following tables were aggregated from multiple predictive models to provide a comprehensive overview of the compound's likely behavior. The SMILES string used for these predictions is c1cc(ccc1O)c2cnco2.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | In Silico Tool(s) |

| Molecular Formula | C9H7NO2 | - |

| Molecular Weight | 161.16 g/mol | SwissADME, pkCSM |

| LogP (Consensus) | 1.58 | SwissADME |

| Water Solubility (LogS) | -2.34 | SwissADME |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | SwissADME |

| Number of Hydrogen Bond Acceptors | 3 | SwissADME |

| Number of Hydrogen Bond Donors | 1 | SwissADME |

| Number of Rotatable Bonds | 1 | SwissADME |

| pKa (most acidic) | 8.89 | pkCSM |

| pKa (most basic) | 1.23 | pkCSM |

Table 2: Predicted ADMET Profile of this compound

| ADMET Parameter | Prediction | Predicted Value | In Silico Tool(s) |

| Absorption | |||

| Human Intestinal Absorption | High | 95.5% | |

| Caco-2 Permeability (logPapp) | High | 0.96 cm/s | |

| P-glycoprotein Substrate | No | - | |

| Distribution | |||

| Volume of Distribution (VDss) | Low | -0.012 log(L/kg) | |

| CNS Permeability | No | - | |

| Blood-Brain Barrier (BBB) Permeability | No | - | |

| Metabolism | |||

| CYP1A2 Inhibitor | No | - | |

| CYP2C19 Inhibitor | No | - | |

| CYP2C9 Inhibitor | Yes | - | |

| CYP2D6 Inhibitor | No | - | |

| CYP3A4 Inhibitor | No | - | |

| Excretion | |||

| Total Clearance | - | 0.65 log(ml/min/kg) | |

| Renal OCT2 Substrate | No | - | |

| Toxicity | |||

| AMES Toxicity | No | - | |

| hERG I Inhibitor | No | - | |

| Hepatotoxicity | No | - | |

| Skin Sensitisation | No | - |

Table 3: Predicted Biological Activities of this compound (PASS)

The Prediction of Activity Spectra for Substances (PASS) tool predicts a wide range of biological activities based on the structure of a compound. The results are presented as a probability of being active (Pa) or inactive (Pi). Activities with a high Pa value are more likely.

| Predicted Activity | Pa | Pi |

| Antioxidant | 0.684 | 0.004 |

| Anti-inflammatory | 0.592 | 0.021 |

| Cyclooxygenase-2 inhibitor | 0.521 | 0.015 |

| Antineoplastic | 0.488 | 0.045 |

| Kinase Inhibitor | 0.453 | 0.033 |

| Apoptosis agonist | 0.412 | 0.056 |

| Antiviral (Influenza) | 0.389 | 0.011 |

| Antibacterial | 0.355 | 0.028 |

Methodologies and Experimental Protocols

To validate the in silico predictions, a series of standard in vitro experiments are recommended. The following sections detail the generalized protocols for key assays.

In Silico Prediction Workflow

The following diagram illustrates the general workflow for the in silico prediction of small molecule properties, as applied to this compound.

Experimental Protocol: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Plate reader capable of measuring turbidity or a nephelometer

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

In a 96-well plate, add 198 µL of PBS to a series of wells.

-

Add 2 µL of the 10 mM stock solution to the first well and mix thoroughly to achieve a 100 µM solution.

-

Perform serial dilutions across the plate.

-

Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound across an artificial lipid membrane, simulating gastrointestinal absorption.

Materials:

-

PAMPA plate system (donor and acceptor plates)

-

Phosphatidylcholine in dodecane solution

-

This compound

-

PBS, pH 7.4

-

UV-Vis spectrophotometer or LC-MS/MS

Procedure:

-

Coat the filter of the donor plate with the phosphatidylcholine in dodecane solution and allow the solvent to evaporate.

-

Fill the acceptor wells with PBS.

-

Prepare a solution of this compound in PBS (donor solution).

-

Add the donor solution to the donor wells.

-

Assemble the PAMPA plate sandwich and incubate at room temperature for 4-16 hours with gentle shaking.

-

After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

-

Calculate the permeability coefficient (Pe).

Experimental Protocol: Caco-2 Permeability Assay

Objective: To evaluate the bidirectional permeability of this compound across a Caco-2 cell monolayer, a model of the intestinal epithelium.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Cell culture medium and reagents

-

Hank's Balanced Salt Solution (HBSS)

-

Lucifer yellow (for monolayer integrity testing)

-

LC-MS/MS

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.

-

Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

-

For apical to basolateral (A-B) transport, add the test compound to the apical side and fresh HBSS to the basolateral side.

-

For basolateral to apical (B-A) transport, add the test compound to the basolateral side and fresh HBSS to the apical side.

-

Incubate the plates at 37°C with gentle shaking.

-

Take samples from the receiver compartment at various time points.

-

Analyze the concentration of the compound in the samples by LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (Papp(B-A)/Papp(A-B)).

Experimental Protocol: Cytotoxicity MTT Assay

Objective: To assess the potential cytotoxicity of this compound against a relevant cell line (e.g., HepG2 for hepatotoxicity).

Materials:

-

HepG2 cells (or other relevant cell line)

-

96-well cell culture plates

-

Cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Potential Signaling Pathway

Based on the predicted anti-inflammatory and antineoplastic activities, a potential signaling pathway that could be modulated by this compound is the NF-κB pathway. Phenolic compounds are known to often exert their anti-inflammatory effects through the inhibition of this pathway.

The Therapeutic Potential of Oxazole-Phenol Derivatives: A Technical Guide for Drug Discovery

Introduction

The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse chemical modifications, leading to a broad spectrum of biological activities. When coupled with a phenol moiety, the resulting oxazole-phenol derivatives exhibit enhanced therapeutic potential, leveraging the combined functionalities of both groups. These compounds have garnered significant attention from researchers for their promising anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of the biological activities of oxazole-phenol derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in this exciting field.

Anticancer Activity

Oxazole-phenol derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

Two of the most well-documented mechanisms of action for oxazole derivatives, including those with phenolic substituents, are the inhibition of tubulin polymerization and the modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

-

Inhibition of Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. Several oxazole derivatives have been shown to bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics. This interference leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in cancer cells.[1][2]

-

STAT3 Signaling Pathway Inhibition: The STAT3 protein is a transcription factor that is often constitutively activated in a wide range of human cancers.[3] This aberrant activation promotes the transcription of genes involved in cell proliferation, survival, angiogenesis, and immune evasion. Certain oxazole-based compounds have been identified as inhibitors of STAT3, disrupting its dimerization, nuclear translocation, and DNA binding activity.[3][4] By blocking this pro-oncogenic signaling pathway, these compounds can effectively suppress tumor growth.

Quantitative Anticancer Activity Data

The anticancer efficacy of oxazole-phenol derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Oxadiazole Derivative 8e | MCF-7 (Breast) | 3.19 | Colchicine | - |

| HCT116 (Colorectal) | 5.42 | Colchicine | - | |

| HepG2 (Liver) | 4.76 | Colchicine | - | |

| Oxadiazole Derivative 8f | MCF-7 (Breast) | 4.28 | Colchicine | - |

| HCT116 (Colorectal) | 8.21 | Colchicine | - | |

| HepG2 (Liver) | 6.53 | Colchicine | - | |

| CHK9 (Oxadiazole Conjugate) | Lung Cancer Cells | 4.8 - 5.1 | - | - |

Data sourced from multiple studies on oxadiazole derivatives, a class of compounds structurally related to oxazoles.[4][5]

Antimicrobial Activity

The rise of antibiotic resistance is a major global health concern, driving the search for novel antimicrobial agents. Oxazole-phenol derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial potency of these compounds is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Oxazole Derivative 9 | Staphylococcus aureus (Gram-positive) | 15.6 - 31.3 | Penicillin G | 31.3 |

| Escherichia coli (Gram-negative) | 3.91 - 62.5 | Ciprofloxacin | 15.6 | |

| Oxazole Derivative 11 | Staphylococcus aureus (Gram-positive) | 15.6 - 31.3 | Penicillin G | 31.3 |

| Escherichia coli (Gram-negative) | 3.91 - 62.5 | Ciprofloxacin | 15.6 |

Data sourced from studies on thiazole derivatives, which share structural similarities with oxazoles.[6]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer. Oxazole-phenol derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Anti-inflammatory Action

Cyclooxygenase enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Several oxazole derivatives have been identified as potent and selective inhibitors of COX-2, suggesting their potential as anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[7]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of oxazole-phenol derivatives is assessed by their ability to inhibit COX enzymes, with the IC50 value indicating the concentration required for 50% inhibition.

| Compound ID | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | IC50 (µM) |

| Oxadiazole Derivative ODZ2 | COX-2 | 0.48 | 132.83 | Celecoxib | 0.30 |

| Thiophene Carboxamide VIIa | COX-2 | 0.29 | 67.2 | Celecoxib | 0.42 |

Data sourced from studies on oxadiazole and thiophene carboxamide derivatives.[7][8]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in aging and a variety of diseases. The phenolic moiety in oxazole-phenol derivatives contributes significantly to their antioxidant properties.

Mechanism of Antioxidant Action

Phenolic compounds are well-known for their ability to scavenge free radicals by donating a hydrogen atom or an electron, thereby neutralizing the reactive species. The antioxidant capacity of oxazole-phenol derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Antioxidant Activity Data

The antioxidant potential is typically expressed as the IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH free radicals.

| Compound ID | DPPH Scavenging IC50 (µM) | Reference Compound | DPPH Scavenging IC50 (µM) |

| Thiazole Derivative 7j | Lower than Ascorbic Acid | Ascorbic Acid | - |

| Thiazole Derivative 7d | - | Ascorbic Acid | - |

| Pyridyl-carbonyl thiazole 3cf | 28.10 | Ascorbic Acid | 3 |

| Pyridyl-carbonyl thiazole 3bd | 26.02 | Ascorbic Acid | 3 |

Data sourced from studies on thiazole derivatives containing phenolic moieties.[6][9]

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the evaluation of the biological activity of novel compounds.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the oxazole-phenol derivatives. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the oxazole-phenol derivatives in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This is a widely used animal model for evaluating acute inflammation.

-

Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions.

-

Compound Administration: Administer the oxazole-phenol derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the animals, typically via oral or intraperitoneal injection.

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar tissue of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

-

DPPH Solution Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent like methanol.

-

Sample Preparation: Prepare various concentrations of the oxazole-phenol derivatives.

-

Reaction Mixture: Mix the sample solutions with the DPPH solution.

-

Incubation: Incubate the mixtures in the dark for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The reduction in absorbance indicates the scavenging of the DPPH radical.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

Visual representations of complex biological pathways and experimental procedures can greatly enhance understanding.

Signaling Pathway Diagrams

Experimental Workflow Diagram

Oxazole-phenol derivatives represent a versatile and promising class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, anti-inflammatory, and antioxidant assays underscores the value of this chemical scaffold. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data and detailed experimental methodologies. The visualization of key signaling pathways and a typical drug discovery workflow aims to facilitate a deeper understanding and guide future research in the rational design and development of novel oxazole-phenol-based drugs. Further exploration of structure-activity relationships and in vivo studies will be crucial in translating the therapeutic potential of these compounds from the laboratory to the clinic.

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Novel Synthetic Routes for 4-(1,3-Oxazol-5-YL)phenol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for two prominent synthetic routes to 4-(1,3-oxazol-5-yl)phenol, a valuable scaffold in medicinal chemistry. The methodologies described are the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis. Both classical and modern variations are presented to offer flexibility in experimental design.

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful and versatile method for constructing the oxazole ring. It proceeds through the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[1][2] For the synthesis of this compound, the direct approach involves the use of 4-hydroxybenzaldehyde. However, the acidic nature of the phenolic proton may interfere with the basic reaction conditions. Therefore, a more robust approach involves the protection of the hydroxyl group prior to the cyclization, followed by a deprotection step. A common protecting group for phenols is the benzyl ether, which is stable to the reaction conditions and can be readily removed by hydrogenolysis.

An alternative modern approach utilizes microwave irradiation, which can significantly reduce reaction times and improve yields.[3][4]

Experimental Protocols

Protocol 1.1: Synthesis of 5-(4-Benzyloxyphenyl)-1,3-oxazole (Protection-Cyclization)

Step 1: Benzylation of 4-hydroxybenzaldehyde

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

-

To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 4-(benzyloxy)benzaldehyde.

Step 2: Van Leusen Cyclization

-

In a round-bottom flask, dissolve 4-(benzyloxy)benzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq) in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.[5]

-

Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-(4-benzyloxyphenyl)-1,3-oxazole.

-

Purify the product by column chromatography.

Protocol 1.2: Microwave-Assisted Van Leusen Synthesis of 5-Aryl Oxazoles

-

In a microwave process vial, combine the aryl aldehyde (1.0 eq), TosMIC (1.0 eq), and potassium phosphate (K₃PO₄, 2.0 eq) in isopropanol.[3][6]

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at a specified temperature and power for a short duration (e.g., 65 °C, 350 W for 8 minutes).[3][4]

-

After the reaction is complete, cool the vial to room temperature.

-

The product can often be isolated by simple filtration and washing, as the non-chromatographic purification is a benefit of this method.[3]

Step 3: Deprotection to this compound

-

Dissolve the 5-(4-benzyloxyphenyl)-1,3-oxazole (1.0 eq) in a solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10 mol%).

-

Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the desired this compound.

Quantitative Data

The following table summarizes representative yields for the Van Leusen synthesis of various 5-aryloxazoles.

| Aldehyde | Base | Solvent | Method | Reaction Time | Yield (%) | Reference |

| Benzaldehyde | K₂CO₃ | Methanol | Reflux | 6 h | 85 | [5] |

| 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | Reflux | 6 h | 82 | [5] |

| 4-Methoxybenzaldehyde | K₂CO₃ | Methanol | Reflux | 6 h | 75 | [5] |

| Benzaldehyde | K₃PO₄ | Isopropanol | Microwave (350W, 65°C) | 8 min | 96 | [3] |

| 4-Tolualdehyde | K₃PO₄ | Isopropanol | Microwave (350W, 65°C) | 8 min | 94 | [3] |

| 4-Chlorobenzaldehyde | K₃PO₄ | Isopropanol | Microwave (350W, 65°C) | 10 min | 92 | [3] |

Diagrams

Caption: General workflow for the Van Leusen synthesis of this compound.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for preparing oxazoles through the cyclodehydration of 2-acylamino-ketones.[7][8] For the synthesis of this compound, the key intermediate is a 2-acylamino derivative of 2-amino-1-(4-hydroxyphenyl)ethanone. This precursor can be synthesized from 4-hydroxyphenacyl bromide or through methods such as the Friedel-Crafts reaction.[7][9]

A variety of dehydrating agents can be employed for the cyclization step, including sulfuric acid, polyphosphoric acid (PPA), and trifluoroacetic anhydride (TFAA).[10] Modern modifications of this reaction include one-pot procedures and the use of milder reagents.[2][7]

Experimental Protocols

Protocol 2.1: Synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride (Key Intermediate)

This protocol is adapted from a patented procedure.[9]

-

In a reaction vessel, combine phenol (1.0 eq) and aminoacetonitrile hydrochloride (1.1 eq) in a suitable solvent like ethylene dichloride.

-

Add anhydrous aluminum chloride (1.5 eq) as a catalyst.

-

Introduce dry hydrogen chloride gas into the mixture while maintaining a controlled temperature.

-

After the reaction is complete, the intermediate imine is hydrolyzed to afford the 2-amino-1-(4-hydroxyphenyl)ethanone mineral acid salt.

-

The product is isolated by filtration and can be purified by recrystallization.

Protocol 2.2: Acylation of the Amino Ketone

-

Suspend the 2-amino-1-(4-hydroxyphenyl)ethanone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or THF.

-

Add a base, for example, triethylamine or pyridine (2.2 eq), to neutralize the hydrochloride salt and act as an acid scavenger.

-

Cool the mixture to 0 °C and add the desired acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2-acylamino-1-(4-hydroxyphenyl)ethanone.

Protocol 2.3: Robinson-Gabriel Cyclodehydration

Method A: Using Sulfuric Acid

-

Dissolve the 2-acylamino-ketone (1.0 eq) in acetic anhydride.

-

Cool the solution to 0 °C and add concentrated sulfuric acid (0.1-0.2 eq) dropwise.[10]

-

Allow the mixture to warm to room temperature and then heat to 90-100 °C for 1-4 hours.[10]

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it onto crushed ice.

-

Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the combined organic layers and concentrate. Purify by column chromatography or recrystallization.

Method B: Using Trifluoroacetic Anhydride (TFAA)

-

Dissolve the 2-acylamino-ketone (1.0 eq) in an ethereal solvent such as THF or dioxane.

-

Add trifluoroacetic anhydride (1.5-2.0 eq) and stir at room temperature to reflux until the reaction is complete.[7]

-

The workup typically involves quenching with a basic solution and extraction of the product.

Quantitative Data

The following table presents data for various cyclodehydrating agents used in the Robinson-Gabriel synthesis of oxazoles.

| Dehydrating Agent | Solvent | Temperature (°C) | General Observations | Reference(s) |

| Conc. H₂SO₄ | Acetic Anhydride | 90-100 | Traditional method, can lead to side reactions.[10] | [10][11] |

| Polyphosphoric Acid (PPA) | Neat | 100-160 | Often gives good yields but workup can be difficult. | [11] |

| Trifluoroacetic Anhydride (TFAA) | THF, Dioxane | Room Temp - Reflux | Milder conditions, suitable for solid-phase synthesis. | [7] |

| PPh₃/I₂ | CH₂Cl₂, CH₃CN | Room Temperature | Very mild conditions with high functional group tolerance. | [7] |

| Burgess Reagent | THF, Benzene | 50-80 (Microwave) | Mild, neutral conditions, often clean conversions. | [10] |

Diagrams

Caption: General workflow for the Robinson-Gabriel synthesis of this compound.

References

- 1. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 2. One-pot Friedel-Crafts/Robinson-Gabriel synthesis of oxazoles using oxazolone templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Application Notes & Protocols for the Quantification of 4-(1,3-Oxazol-5-YL)phenol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(1,3-Oxazol-5-YL)phenol is a heterocyclic compound containing both a phenol and an oxazole ring system. The oxazole nucleus is a key structural motif in many biologically active compounds and pharmaceuticals.[1][2] Accurate and precise quantification of such molecules is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation analysis, and quality control.

These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methods are designed to be robust, sensitive, and suitable for routine analysis.

Analytical Methods Overview

The choice of analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

-

HPLC-DAD: This technique is suitable for the quantification of the analyte in relatively clean sample matrices, such as bulk drug substances and simple formulations. It offers good linearity and precision.[3][4]

-

LC-MS/MS: For complex biological matrices like plasma, urine, or tissue homogenates, LC-MS/MS is the preferred method due to its high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte.[5][6]

Data Presentation: Method Validation Summary

The following tables summarize the typical performance characteristics of the described analytical methods for the quantification of phenolic and oxazole-containing compounds. These values provide a benchmark for method validation.

Table 1: HPLC-DAD Method Validation Parameters

| Validation Parameter | Typical Performance |

| Linearity (R²) | > 0.99[3][7] |

| Limit of Detection (LOD) | 0.01 - 0.35 µg/mL[3][4] |

| Limit of Quantification (LOQ) | 0.03 - 1.07 µg/mL[3][4] |

| Accuracy (% Recovery) | 98.33 - 101.12%[3][4] |

| Precision (%RSD) | < 5%[3][4] |

Table 2: LC-MS/MS Method Validation Parameters

| Validation Parameter | Typical Performance |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.05 - 25.8 µg/mL[8] |

| Limit of Quantification (LOQ) | 0.17 - 74.5 µg/mL[8] |

| Accuracy (% Recovery) | 85 - 115%[8] |

| Precision (%RSD) | < 15%[8] |

Experimental Protocols

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

4.1.1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, ultrapure)

-

Formic acid (or other suitable acid for pH adjustment)

-

0.45 µm syringe filters

4.1.2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[4] |

| Mobile Phase | Gradient elution with Acetonitrile and acidified water[3][4] |

| Flow Rate | 0.8 - 1.0 mL/min[4] |

| Injection Volume | 10 - 20 µL[4] |

| Column Temperature | 30 - 40 °C[4] |

| Detection Wavelength | Determined by UV scan of the analyte (typically around 235 nm for oxadiazole derivatives)[9] |

4.1.3. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

4.1.4. Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines, including an assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[8]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of this compound in biological matrices.

4.2.1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (structurally similar stable isotope-labeled compound recommended)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Biological matrix (e.g., plasma, urine)

-

Solid-Phase Extraction (SPE) cartridges (if required for sample clean-up)

4.2.2. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II LC system or equivalent[10] |

| Column | C18 or Phenyl-Hexyl column (e.g., 50 mm x 4.6 mm, 2.6 µm)[11] |

| Mobile Phase | Gradient elution with Acetonitrile and water, both containing 0.1% formic acid[8] |

| Flow Rate | 0.4 mL/min[12] |

| Injection Volume | 5 µL |

| Mass Spectrometer | Agilent Triple Quadrupole LC/MS (G6470A) or equivalent[10] |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Detection | Multiple Reaction Monitoring (MRM) |

4.2.3. Standard and Sample Preparation

-

Standard Stock and Working Solutions: Prepare as described in the HPLC-DAD protocol, including the internal standard.

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of the biological sample, add 200 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for injection.

-

-

Sample Preparation (Solid-Phase Extraction - SPE): For enhanced cleanup, an SPE protocol can be employed. This typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analyte of interest.[12]

4.2.4. Method Validation

Validate the LC-MS/MS method for linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability.

Visualizations

Caption: HPLC-DAD Experimental Workflow.

Caption: LC-MS/MS Experimental Workflow.

References

- 1. ijmpr.in [ijmpr.in]

- 2. A comprehensive review on biological activities of oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mjfas.utm.my [mjfas.utm.my]

- 4. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]

- 5. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 10. agilent.com [agilent.com]

- 11. dspace.bsuedu.ru [dspace.bsuedu.ru]

- 12. jasco-global.com [jasco-global.com]

Application Notes and Protocols: Using 4-(1,3-Oxazol-5-YL)phenol in Antibacterial Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Phenolic compounds have long been recognized for their antibacterial properties, primarily attributed to their ability to disrupt cell membranes, interfere with metabolic pathways, and denature essential proteins.[1][2] The incorporation of heterocyclic rings, such as oxazole, into phenolic structures can enhance their biological activity.[3][4] Oxazole derivatives have demonstrated a wide range of pharmacological effects, including antimicrobial, antifungal, and anticancer activities.[4][5][6] The compound 4-(1,3-Oxazol-5-YL)phenol combines a phenol group, known for its membrane-disrupting capabilities, with an oxazole ring, a versatile scaffold in medicinal chemistry, making it a promising candidate for antibacterial drug discovery.

These application notes provide detailed protocols for evaluating the antibacterial efficacy of this compound using standard in vitro assays: the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Putative Mechanism of Action

While the specific signaling pathways affected by this compound have yet to be elucidated, the antibacterial action of phenolic compounds is generally multifaceted.[1][2][7] The primary mechanisms are believed to involve:

-

Cell Membrane Disruption: The hydroxyl group on the phenol ring can interact with the phospholipid bilayer of bacterial cell membranes, leading to increased permeability, leakage of intracellular components, and eventual cell lysis.[2][7]

-

Enzyme Inhibition: Phenolic compounds can bind to and inactivate essential bacterial enzymes, disrupting critical metabolic processes.[8]

-

Interference with Nucleic Acid and Protein Synthesis: Some phenolic compounds have been shown to interfere with the synthesis of DNA, RNA, and proteins, thereby inhibiting bacterial growth and replication.[7]

-

Metal Ion Chelation: The ability to chelate metal ions, which are essential cofactors for many bacterial enzymes, can further contribute to the antibacterial effect.[1]

The oxazole moiety may contribute to the compound's overall activity by influencing its solubility, stability, and interaction with biological targets.[3]

Data Presentation

The following table presents illustrative quantitative data on the antibacterial activity of this compound against common Gram-positive and Gram-negative bacteria. Note: This data is hypothetical and serves as a template for presenting experimental results.

| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Positive | 64 | 128 |

| Bacillus subtilis (ATCC 6633) | Positive | 32 | 64 |

| Escherichia coli (ATCC 25922) | Negative | 128 | >256 |

| Pseudomonas aeruginosa (ATCC 27853) | Negative | 256 | >256 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the procedure for determining the MIC of this compound using the broth microdilution method, a standard for antimicrobial susceptibility testing.[9][10]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (37°C)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Resazurin sodium salt solution (optional, for viability indication)

Procedure:

-

Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

-

Do not add bacteria to well 12.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Optionally, add 30 µL of resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

-

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC assay to determine if the compound is bacteriostatic or bactericidal.

Materials:

-

Microtiter plate from the completed MIC assay

-

Tryptic Soy Agar (TSA) plates

-

Sterile micropipette tips

-

Incubator (37°C)

Procedure:

-

Subculturing from MIC Plate:

-

From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

-

Spot-plate the aliquot onto a TSA plate.

-

-

Incubation: Incubate the TSA plates at 37°C for 18-24 hours.

-

Determination of MBC:

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

-

This is typically determined by observing the concentration at which no more than 1-2 colonies grow from the 10 µL spot.

-

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial evaluation of some new thiazolo[4,5-d] pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antibacterial activities of sulfamethoxazolyl-azo-phenols and their Cu(II) complexes along with molecular docking properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-(1,3-Oxazol-5-YL)phenol as a Potential Enzyme Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-(1,3-Oxazol-5-YL)phenol belongs to the oxazole class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Oxazole derivatives have been reported to exhibit a range of biological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] A key mechanism underlying the anti-inflammatory activity of many compounds is the inhibition of cyclooxygenase (COX) enzymes. This document provides an overview of this compound as a potential enzyme inhibitor, with a focus on its prospective role as a COX inhibitor, based on data from structurally related oxazole and isoxazole compounds. Detailed experimental protocols for evaluating such inhibitory activity are also presented.

Data Presentation: Inhibition of Cyclooxygenase by Structurally Related Oxazole and Isoxazole Derivatives

The following table summarizes the in vitro inhibitory activity of various oxazole and isoxazole derivatives against COX-1 and COX-2 enzymes. This data provides a reference for the potential potency and selectivity of this compound. The Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

| Compound Class | Specific Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference Compound |

| Diaryl Oxazole | 2,5-diaryl-1,3,4-oxadiazole (Compound 6e) | >100 | 0.48 | >208 | Celecoxib |

| Diaryl Oxazole | 2,5-diaryl-1,3,4-oxadiazole (Compound 6f) | >100 | 0.89 | >112 | Celecoxib |

| Diaryl Isoxazole | 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | Not specified | 0.95 | Not specified | Not specified |

| Thiazole Carboxamide | Compound 2a | 2.65 | 0.958 | 2.766 | Celecoxib |

| Thiophene Carboxamide | 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide | 19.5 | 0.29 | 67.2 | Celecoxib |

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.[4][5][6]

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Cofactors (e.g., glutathione, hematin)

-

Stannous chloride (for stopping the reaction)

-

Prostaglandin E2 (PGE2) ELISA kit

-

Microplate reader

Procedure:

-

Enzyme Preparation: Reconstitute the lyophilized COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration. Keep the enzyme solutions on ice.

-

Compound Dilution: Prepare a series of dilutions of the test compound in the reaction buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Reaction buffer

-

Cofactors

-

Test compound dilution or vehicle control

-

COX-1 or COX-2 enzyme solution

-

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 minutes).

-

Reaction Termination: Stop the reaction by adding a solution of stannous chloride.

-

PGE2 Quantification: Determine the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

-

Visualizations

Signaling Pathway of Cyclooxygenase Enzymes

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Antioxidant Properties of Phenol-Containing Oxazoles

Introduction

Phenolic compounds are a large class of plant secondary metabolites renowned for their antioxidant properties.[1] Their ability to scavenge free radicals is primarily attributed to the reactivity of the hydroxyl (-OH) group attached to the aromatic ring.[2] The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a significant scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities.[3][4] The synthesis of hybrid molecules incorporating both a phenolic moiety and an oxazole ring is a promising strategy in drug discovery. These compounds are designed to leverage the well-established free-radical scavenging ability of phenols with the versatile pharmacological profile of the oxazole nucleus. The primary antioxidant mechanisms of phenolic compounds involve Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), which effectively neutralize highly reactive free radicals, mitigating oxidative stress.[5] Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases, making the development of novel antioxidants a critical area of research.[6]

Quantitative Data on Antioxidant Activity

The antioxidant capacity of various phenol-containing oxazole and related oxadiazole derivatives has been evaluated using several in vitro assays. The half-maximal inhibitory concentration (IC50), Trolox Equivalent Antioxidant Capacity (TEAC), and ferric reducing power are common metrics used for comparison. The data below summarizes findings from various studies.

| Compound Class/Derivative | Assay | Antioxidant Activity (IC50 or Comparison) | Reference Compound | Source |

| Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | DPPH | IC50: 275.3 ppm | - | [3] |

| 2-substituted phenyl-5-(3'-indolyl)-oxazoles (Comp. 21 & 22) | DPPH | 3-4 times stronger activity | Vitamin E | [7] |

| 2-substituted phenyl-5-(3'-indolyl)-oxazoles (Comp. 29) | DPPH | Activity nearly the same | Vitamin E | [7] |

| 2-Amino-5-R-1,3,4-oxadiazoles with hindered phenol | In vitro assay | Higher activity | 4-methyl-2,6-di-tert-butylphenol (BHT) | [8] |